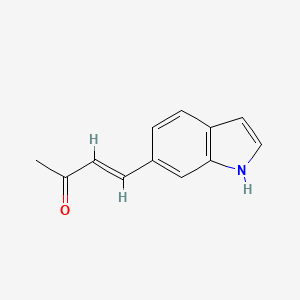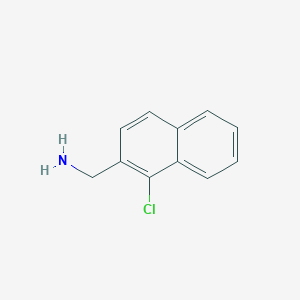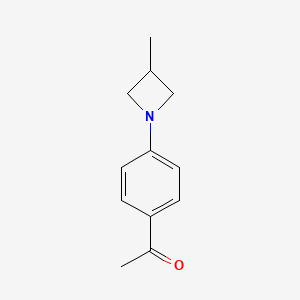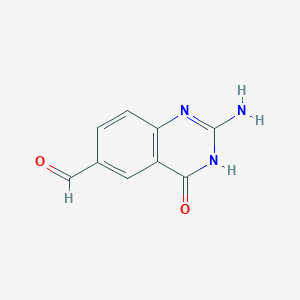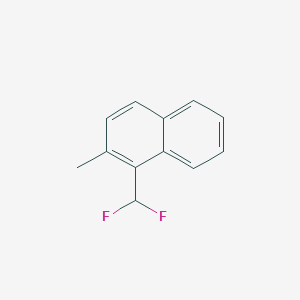
1-(Difluoromethyl)-2-methylnaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Difluoromethyl)-2-methylnaphthalene is an organic compound that belongs to the class of naphthalenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by the presence of a difluoromethyl group (-CF2H) and a methyl group (-CH3) attached to the naphthalene ring. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and physical properties, making such compounds valuable in various fields of research and industry .
Méthodes De Préparation
The synthesis of 1-(Difluoromethyl)-2-methylnaphthalene can be achieved through several methods. One common approach involves the difluoromethylation of 2-methylnaphthalene using difluorocarbene reagents. This reaction typically requires the presence of a strong base and a suitable solvent. Another method involves the use of electrophilic difluoromethylating agents, which react with 2-methylnaphthalene under controlled conditions to introduce the difluoromethyl group .
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to enhance yield and selectivity. The choice of reagents, catalysts, and reaction conditions is crucial to optimize the efficiency and cost-effectiveness of the production process .
Analyse Des Réactions Chimiques
1-(Difluoromethyl)-2-methylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group or other reduced forms. Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation may yield halogenated naphthalenes, while nitration produces nitronaphthalenes .
Applications De Recherche Scientifique
1-(Difluoromethyl)-2-methylnaphthalene has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic molecules. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: The compound is used in the study of biological systems, particularly in understanding the effects of fluorinated compounds on biological processes. It may also be employed in the design of bioactive molecules and pharmaceuticals.
Medicine: Fluorinated compounds, including this compound, are explored for their potential therapeutic applications. They may exhibit enhanced metabolic stability and bioavailability, making them promising candidates for drug development.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals, agrochemicals, and advanced materials. .
Mécanisme D'action
The mechanism of action of 1-(Difluoromethyl)-2-methylnaphthalene involves its interaction with specific molecular targets and pathways. The difluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and selectivity. These interactions may affect the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-(Difluoromethyl)-2-methylnaphthalene can be compared with other similar compounds, such as:
1-(Trifluoromethyl)-2-methylnaphthalene: This compound contains a trifluoromethyl group (-CF3) instead of a difluoromethyl group. The additional fluorine atom may enhance its lipophilicity and metabolic stability.
2-(Difluoromethyl)naphthalene: This isomer has the difluoromethyl group attached to a different position on the naphthalene ring, which may result in different chemical and physical properties.
1-(Difluoromethyl)naphthalene: Lacking the methyl group, this compound may exhibit different reactivity and applications compared to this compound
Propriétés
Formule moléculaire |
C12H10F2 |
|---|---|
Poids moléculaire |
192.20 g/mol |
Nom IUPAC |
1-(difluoromethyl)-2-methylnaphthalene |
InChI |
InChI=1S/C12H10F2/c1-8-6-7-9-4-2-3-5-10(9)11(8)12(13)14/h2-7,12H,1H3 |
Clé InChI |
WXTFGEKZKDNONX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=CC=CC=C2C=C1)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




